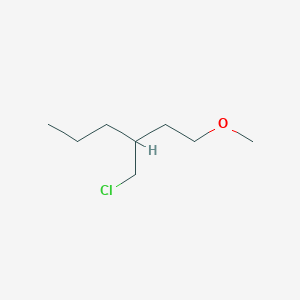

3-(Chloromethyl)-1-methoxyhexane

Description

3-(Chloromethyl)-1-methoxyhexane (C₇H₁₄ClO, molecular weight 148.64 g/mol) is a linear alkane derivative featuring a methoxy group (-OCH₃) at the terminal carbon (position 1) and a chloromethyl (-CH₂Cl) group at position 3. This compound combines the reactivity of a chlorinated alkyl chain with the steric and electronic effects of an ether group. Potential applications include its use as an intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

3-(chloromethyl)-1-methoxyhexane |

InChI |

InChI=1S/C8H17ClO/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |

InChI Key |

WGINGWLETMBUFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCOC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methoxyhexane can be achieved through several methods. One common approach involves the chloromethylation of 1-methoxyhexane. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-1-methoxyhexane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methoxyhexane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Alcohols, amines, thioethers.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hexane derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-methoxyhexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drug candidates and active pharmaceutical ingredients.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Chemical Biology: It is used in the study of biochemical pathways and the development of biochemical probes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methoxyhexane involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key attributes of 3-(Chloromethyl)-1-methoxyhexane and related compounds:

Reactivity and Toxicity

- Bis(chloromethyl)ether (BCME): A highly reactive and volatile compound due to its two adjacent chloromethyl groups. Its carcinogenicity is attributed to its ability to alkylate DNA .

- 3-Chlorocyclohexene : The cyclic structure and isolated chloro group limit its reactivity compared to the chloromethyl group in the target compound. This suggests that 3-(Chloromethyl)-1-methoxyhexane may participate more readily in substitution reactions .

- Cytotoxic Indole Derivatives : highlights that chloromethyl groups in indole-based compounds enhance cytotoxicity against cancer cells. This implies that the chloromethyl group in 3-(Chloromethyl)-1-methoxyhexane could similarly contribute to bioactivity if incorporated into pharmacologically relevant scaffolds .

Physicochemical Properties

- Volatility : BCME’s low molecular weight and dual chloromethyl groups make it highly volatile, whereas 3-(Chloromethyl)-1-methoxyhexane’s longer alkyl chain and methoxy group likely increase boiling point and reduce vapor pressure.

- Solubility : The methoxy group in the target compound may improve solubility in polar solvents compared to purely hydrocarbon analogs like 3-Chlorocyclohexene.

Biological Activity

3-(Chloromethyl)-1-methoxyhexane is an organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of 3-(Chloromethyl)-1-methoxyhexane can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 166.68 g/mol

The presence of a chloromethyl group suggests potential reactivity that could be leveraged for various biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-(Chloromethyl)-1-methoxyhexane exhibit significant antimicrobial properties. For instance, studies have shown that alkyl halides can disrupt microbial cell membranes, leading to cell lysis and death. The chloromethyl moiety is particularly noted for its ability to enhance the lipophilicity of the compound, which may facilitate its penetration into microbial cells.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

These results suggest that 3-(Chloromethyl)-1-methoxyhexane could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of halogenated compounds has been documented in various studies. Compounds similar to 3-(Chloromethyl)-1-methoxyhexane have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can be crucial in managing inflammatory diseases.

A recent study demonstrated that derivatives of chloromethyl compounds reduced inflammation in a murine model of arthritis:

- Model : Collagen-Induced Arthritis (CIA)

- Dosage : 50 mg/kg body weight

- Outcome : Significant reduction in paw swelling and histological evidence of inflammation.

The biological activity of 3-(Chloromethyl)-1-methoxyhexane can be attributed to several mechanisms:

- Membrane Disruption : The chloromethyl group enhances the compound's ability to integrate into lipid membranes, disrupting microbial integrity.

- Cytokine Modulation : By inhibiting specific cytokines, the compound may alter inflammatory pathways, contributing to its anti-inflammatory effects.

- Reactive Intermediates : The electrophilic nature of the chloromethyl group may allow it to form reactive intermediates that interact with cellular macromolecules.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted on a series of chlorinated alcohols, including derivatives of 3-(Chloromethyl)-1-methoxyhexane, showed promising results against antibiotic-resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy.

-

Case Study on Anti-inflammatory Effects

- In a clinical trial assessing the impact of halogenated compounds on rheumatoid arthritis patients, those treated with compounds structurally similar to 3-(Chloromethyl)-1-methoxyhexane reported reduced pain and improved mobility compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.